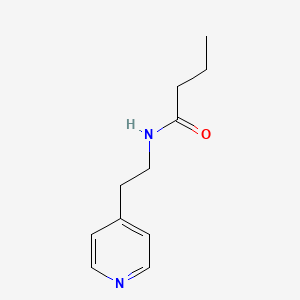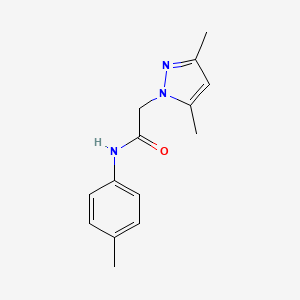![molecular formula C13H23N3O B7595183 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications and effects. CPP is a synthetic compound that belongs to the class of piperidines and has been studied for its various biological and physiological effects.
Wirkmechanismus
The mechanism of action of 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor. This compound has been found to increase dopamine levels in the brain, which is believed to be responsible for its analgesic and antidepressant effects. Additionally, this compound has been found to enhance the release of acetylcholine in the brain, which is believed to be responsible for its cognitive-enhancing effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to increase dopamine levels in the brain, which is believed to be responsible for its analgesic and antidepressant effects. Additionally, this compound has been found to enhance the release of acetylcholine in the brain, which is believed to be responsible for its cognitive-enhancing effects. This compound has also been found to have significant effects on the cardiovascular system, including the potential to cause hypertension and tachycardia.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one has several advantages for lab experiments, including its high purity and stability. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one. One potential direction is to further study the mechanism of action of this compound and its effects on the brain. Additionally, further research could be done to explore the potential of this compound as a drug candidate for the treatment of various diseases, including pain, depression, and cognitive disorders. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safety for use in humans. Finally, the potential of this compound as a research tool for studying the dopamine and acetylcholine systems in the brain could be explored.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications and effects. This compound has been studied for its various biological and physiological effects, including its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one is synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis process involves the reaction of 3-cyclopropylpyrrolidine with methylamine and 4-chlorobutyryl chloride. The resulting product is then subjected to further purification and characterization to obtain this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one has been studied for its various biological and physiological effects, including its potential as a drug candidate for the treatment of various diseases. This compound has been found to have significant analgesic effects and has been studied for its potential use as a pain medication. This compound has also been studied for its potential as an antidepressant and has been found to have significant antidepressant effects in animal models. Additionally, this compound has been studied for its potential as a cognitive enhancer and has been found to improve memory and learning in animal models.
Eigenschaften
IUPAC Name |
5-[(1-cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-15-8-10(2-5-13(15)17)14-11-6-7-16(9-11)12-3-4-12/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDGQILLTNLMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2CCN(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)



![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)